Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH
Description
The compound Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH is a synthetic peptide composed of several amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. The sequence of amino acids in this peptide includes leucine, lysine, threonine, glutamic acid, and glutamine, each contributing to the compound’s unique properties and functions.
Properties
Molecular Formula |
C38H68N10O14 |
|---|---|
Molecular Weight |
889.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62) |
InChI Key |
ADKDNDYYIZUVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: can undergo various chemical reactions, including:
Oxidation: The threonine and glutamic acid residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure allow it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the lysine residues may interact with negatively charged regions on proteins, while the threonine and glutamic acid residues can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: can be compared to other synthetic peptides with similar sequences. Some related compounds include:
This compound: A peptide with a similar sequence but different amino acid modifications.
This compound: Another peptide with variations in the amino acid sequence, leading to different properties and applications.
The uniqueness of This compound lies in its specific sequence and the resulting structural and functional characteristics, making it a valuable tool in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
